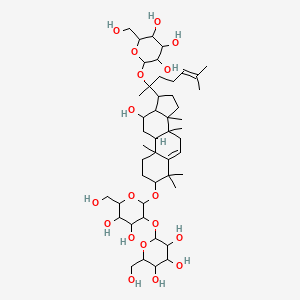
5,6-Dehydrogensenoside Rd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dehydrogensenoside Rd is a dammarane-type saponin extracted from Panax notoginseng . It has been found to have anti-cancer biological activity .
Synthesis Analysis
This compound is isolated from the dried roots of Panax notoginseng .Molecular Structure Analysis
The molecular formula of this compound is C48H80O18 . Its molecular weight is 945.1 g/mol . The IUPAC name of the compound is 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .Physical and Chemical Properties Analysis
This compound is a white solid powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Scientific Research Applications
Photophysics and Synthetic Potential
Research into the chemistry of 5,6-dihydroxyindoles, which share structural motifs with 5,6-Dehydrogensenoside Rd, has demonstrated their potential in the development of new functional aromatic scaffolds, biomimetic polymers, and nanomaterials. These compounds, due to their unique photophysical and π electron manipulation properties, present unexplored opportunities in synthetic chemistry, potentially extending to the synthesis and rational design of diverse molecular scaffolds (d’Ischia, Napolitano, & Pezzella, 2011).
Catalytic and Bio-catalytic Applications
Advances in catalytic processes involving the dehydrobicyclization of enynes and the sulfur-enabled synthesis of functional organic molecules indicate potential routes for the chemical modification or synthesis of compounds similar to this compound. These methodologies offer straightforward access to complex organic structures through multiple bond-forming events, showcasing the versatility of such compounds in organic synthesis (Wu et al., 2016).
Environmental and Material Science Applications
The study of microbial degradation processes, including biotransformation versus mineralization, offers insights into the environmental fate and potential biotechnological applications of this compound and similar compounds. Understanding these processes is crucial for developing bioremediation strategies and for the design of bio-catalysts aimed at the sustainable disposal or recycling of such compounds (Hawari et al., 2000).
Energy and Catalysis
Research into the palladium-catalyzed aerobic dehydrogenation of cyclic hydrocarbons to synthesize substituted aromatics highlights the potential of this compound analogs in energy conversion and storage applications. This work demonstrates the efficacy of metal-catalyzed reactions in generating valuable aromatic compounds from simpler hydrocarbon precursors, indicating a pathway for the utilization of this compound in the synthesis of complex organic molecules with potential energy applications (Iosub & Stahl, 2016).
Mechanism of Action
Target of Action
5,6-Dehydrogensenoside Rd is a natural product derived from the ginseng plant It is known to exhibit anti-inflammatory, antioxidant, and anti-tumor activities .
Biochemical Pathways
Given its anti-inflammatory, antioxidant, and anti-tumor activities , it can be inferred that it likely interacts with pathways related to these biological processes.
Result of Action
This compound exhibits anti-inflammatory, antioxidant, and anti-tumor activities . This suggests that it may have molecular and cellular effects that mitigate inflammation, neutralize oxidative stress, and inhibit tumor growth.
Biochemical Analysis
Biochemical Properties
It is known to have anti-cancer biological activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known to have anti-inflammatory, antioxidant, and anti-tumor activity . The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,12,23-27,29-43,49-60H,9,11,13-21H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYHYIXFUOUIHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC=C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
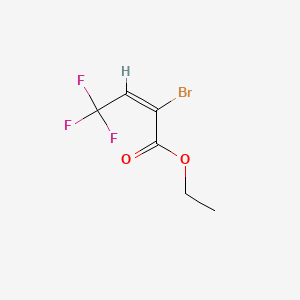

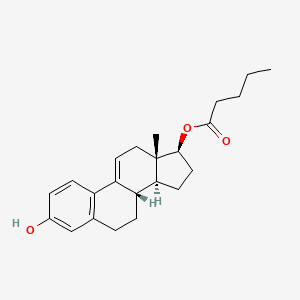
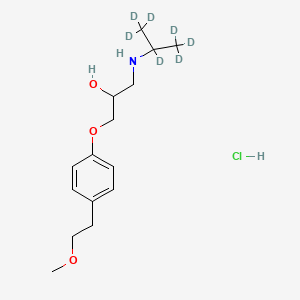
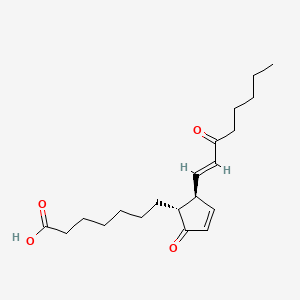

![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)


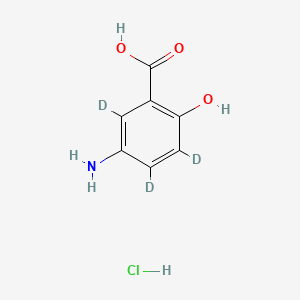
![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)
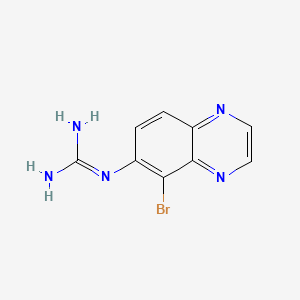
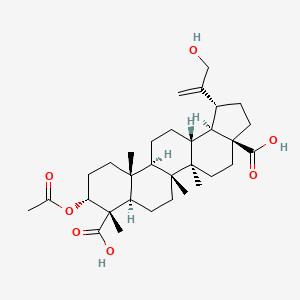
![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)
